Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate

Stereoselective Synthesis Chiral Building Block Asymmetric Cyclopropanation

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 406459-08-3) belongs to the class of trans-2-arylcyclopropane-1-carboxylate esters. It features a cyclopropane ring bearing a 4-nitrophenyl group at C2 and an ethyl ester at C1 in a defined (1R,2R) configuration.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 406459-08-3
Cat. No. B6615621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
CAS406459-08-3
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
InChIKeyMZTNKLFZFLDHMS-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 406459-08-3) Matters for Procurement in Medicinal Chemistry and Stereoselective Synthesis


Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 406459-08-3) belongs to the class of trans-2-arylcyclopropane-1-carboxylate esters. It features a cyclopropane ring bearing a 4-nitrophenyl group at C2 and an ethyl ester at C1 in a defined (1R,2R) configuration . This stereochemical arrangement is critical because the trans-relative orientation and absolute configuration directly dictate the compound's utility as a chiral building block for bioactive molecules and as a mechanistic probe in asymmetric transformations [1]. Its structural elements – the activated nitroarene, the strained cyclopropane, and the modifiable ester – make it a versatile intermediate, yet the precision of its stereochemistry means that substitution with the cis isomer or the opposite enantiomer can lead to a complete loss of function in target applications.

The Risk of Substituting Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate with Generic Cyclopropane Analogs


Attempting to replace Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate with a closely related analog – such as the (1S,2S)-enantiomer, the cis-diastereomer, the 2-nitrophenyl or 3-nitrophenyl positional isomers, or a different ester homolog (e.g., methyl or tert-butyl) – carries significant risk of failed reactions or loss of biological activity. The (1R,2R) configuration governs both the spatial presentation of the pharmacophore and the stereochemical outcome of cyclopropane ring-opening or cycloaddition reactions [1]. Furthermore, the 4-nitrophenyl group provides a specific electronic profile and synthetic handle (e.g., selective reduction to aniline) that other nitro-positional isomers do not replicate [2]. The ethyl ester strikes a balance between stability and reactivity; the methyl ester may be more prone to premature hydrolysis, while the tert-butyl ester can introduce steric hindrance that alters reaction kinetics. Without proper qualification, substitution by a generic analog can invalidate entire synthetic sequences or lead to false-negative biological screening results.

Quantitative Evidence Differentiating Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate from Its Closest Analogs


Stereochemical Integrity: Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) of the (1R,2R)-trans Isomer vs. Racemic and cis Isomers

The title compound is produced as a single trans-(1R,2R) enantiomer via stereoselective cyclopropanation methods, whereas generic racemic trans or cis mixtures lack configurational homogeneity [1]. For trans-2-arylcyclopropane-1-carboxylates employed as O-acetylserine sulfhydrylase (OASS) inhibitors, the trans configuration is a prerequisite for nanomolar binding affinity; the cis isomer shows negligible inhibition (IC50 > 100 µM vs. IC50 = 0.1–5 µM for trans isomers) [2]. While specific IC50 values for the 4-nitrophenyl ethyl ester are not reported in isolation, the class-level SAR establishes that trans-(1R,2R) geometry is indispensable for target engagement.

Stereoselective Synthesis Chiral Building Block Asymmetric Cyclopropanation

Nitro Group Positional Isomer: 4-Nitrophenyl vs. 2-Nitrophenyl in Cyclopropane Reactivity

The 4-nitrophenyl substituent in the target compound offers a distinct electronic profile compared to the 2-nitrophenyl isomer. In cyclopropane carboxylate systems, the para-nitro group stabilizes transition states in ring-opening reactions through extended conjugation, whereas the ortho-nitro group introduces steric hindrance that retards nucleophilic attack [1]. Electrochemical studies on p-nitrophenylcyclopropanes reveal a single irreversible reduction peak at -1.35 to -1.53 V (vs. Fc/Fc+) with a two-electron transfer (n = 1.98–2.02), characteristic of a concerted nitro-to-nitrite conversion pathway [2]. The corresponding o-nitrophenyl analogs would be expected to show different reduction potentials due to intramolecular hydrogen bonding and altered electronic conjugation, although direct comparative data for the exact ester are not available.

Nitroarene Reactivity Electrophilic Aromatic Substitution Cyclopropane Ring-Opening

Ester Hydrolytic Stability: Ethyl Ester vs. Methyl Ester in Cyclopropane Carboxylate Series

Within the cyclopropane carboxylate class, the ethyl ester demonstrates superior stability under mildly basic aqueous conditions compared to the methyl ester. Methyl esters of 2-arylcyclopropane-1-carboxylic acids undergo saponification approximately 1.8–2.5 times faster than their ethyl counterparts at pH 10–12, 25 °C, due to reduced steric shielding of the carbonyl carbon [1]. This differential stability profile makes the ethyl ester the preferred form for multi-step synthetic sequences where premature ester cleavage must be avoided. While this is a class-level trend for arylcyclopropane carboxylates, it directly applies to the 4-nitrophenyl series, where the electron-withdrawing nitro group further polarizes the ester carbonyl and amplifies the relative stability difference between ethyl and methyl esters .

Ester Hydrolysis Prodrug Stability Synthetic Intermediate

Electrochemical Reductive Behavior: p-Nitrophenylcyclopropane Carboxylates vs. Simple Nitrobenzenes

The title compound and its close analogs (p-nitrophenylcyclopropanes) exhibit a distinct electrochemical signature compared to simple nitrobenzenes. Cyclic voltammetry of p-nitrophenylcyclopropanes 13 and 14 (structural analogs of the target ester) in acetonitrile/Bu₄NPF₆ at a Pt cathode shows a single irreversible reduction peak in the -1.35 to -1.53 V region (vs. Fc/Fc⁺) with an n value of 1.98–2.02, corresponding to a two-electron transfer [1]. In contrast, 4-nitrotoluene and similar nitroarenes without the cyclopropane ring typically show a reversible or quasi-reversible one-electron wave under the same conditions. This difference arises because the cyclopropane ring facilitates homolytic C-N bond cleavage upon reduction, generating a cyclopropyl radical and nitrite ion – a reactivity mode not available to simple nitrobenzenes [2].

Electrochemistry C-N Bond Cleavage Cyclic Voltammetry

Evidence-Backed Application Scenarios for Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 406459-08-3)


Asymmetric Synthesis of Cyclopropane-Containing O-Acetylserine Sulfhydrylase (OASS) Inhibitors

The (1R,2R)-trans configuration preserved in this ethyl ester directly maps onto the pharmacophoric requirements of OASS enzymes. Following ester hydrolysis, the resulting trans-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid serves as a validated scaffold for nanomolar OASS inhibitors [1], while the cis or racemic forms lack inhibitory activity. This makes the title compound the required starting material for any medicinal chemistry program targeting bacterial cysteine biosynthesis.

Electrochemical Generation of Cyclopropyl Radicals via Reductive C-N Bond Cleavage

The 4-nitrophenyl substituent in conjunction with the cyclopropane ring enables a clean two-electron reduction with concomitant C-N bond homolysis, producing a cyclopropyl radical and nitrite ion [2]. This electrochemical reactivity is exploited for reductive cyclopropane functionalization and radical clock experiments. The (1R,2R) stereochemistry allows stereochemical tracking of radical intermediates.

Stereoselective Cycloaddition Precursor for Bi(hetero)cyclic Scaffolds

Nitrocyclopropane carboxylates undergo cascade intramolecular rearrangement/cycloaddition with alkynes and alkenes to afford aziridinoisoxazoles and related bi(hetero)cyclic systems with high diastereoselectivity [3]. The (1R,2R) stereochemistry of the starting ester dictates the stereochemical outcome of the cycloaddition, enabling the predictable synthesis of enantiopure polycyclic products.

Chiral Building Block for Cyclopropane α-Amino Acid Synthesis

The ethyl ester form of the target compound serves as a direct precursor to chiral cyclopropane α-amino acids via nitro group reduction and subsequent Curtius rearrangement or Hoffman degradation. The (1R,2R) configuration ensures that the resulting α-amino acid retains the desired stereochemistry for incorporation into constrained peptide mimetics [1].

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